molecular formula C19H16N2O3 B2926300 3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1207041-66-4

3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2926300
CAS No.: 1207041-66-4
M. Wt: 320.348
InChI Key: VHMSVPAXBGSOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-Methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a synthetic pyrimidine derivative of interest in medicinal chemistry and drug discovery research. Pyrimidine-based scaffolds are recognized as privileged structures in the development of novel therapeutic agents due to their diverse biological activities . This compound is structurally related to classes of molecules investigated for their potential pharmacological properties. Specifically, pyrimidine hybrids have been identified as key scaffolds in the search for new anti-infective agents. For instance, related benzothiazole-pyrimidine hybrids have demonstrated significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis , highlighting the value of the pyrimidine core in anti-tuberculosis research . The mechanism of action for such compounds is often linked to the inhibition of essential bacterial enzymes, such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) and TMPKmt (Thymidine monophosphate kinase of Mycobacterium tuberculosis ), which are crucial targets for combating drug resistance . Researchers can utilize this compound as a building block or a reference standard in the design and synthesis of new heterocyclic compounds for screening against various biological targets. Its structure features a pyrimidin-4(3H)-one core substituted at the N-3 position with a 2-(4-methoxyphenyl)-2-oxoethyl group and at the C-6 position with a phenyl ring, offering potential for further chemical modification and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-16-9-7-15(8-10-16)18(22)12-21-13-20-17(11-19(21)23)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSVPAXBGSOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in drug design and development.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a methoxyphenyl group and a phenyl group, contributing to its unique chemical properties. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with phenylacetic acid, followed by cyclization with thiourea under acidic conditions to form the pyrimidine structure.

Synthetic Route Overview

StepDescription
Starting Materials 4-methoxybenzaldehyde, phenylacetic acid, thiourea
Formation of Intermediate Condensation reaction to form 2-(4-methoxyphenyl)-2-oxoethyl acetate
Cyclization Reaction with thiourea to form the pyrimidine ring

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound has significant antimicrobial activity against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies indicated that it induces apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : Molecular docking studies revealed that the compound interacts effectively with enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria. The binding affinity suggests potential use as an antibacterial agent targeting this enzyme .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, influencing various biological pathways.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and apoptosis, leading to therapeutic effects such as reduced cell proliferation in cancer cells.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an effective antibacterial agent.
  • Cytotoxicity Assessment : In vitro assays on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating strong anticancer potential .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound increases lipophilicity compared to the hydroxy-substituted analog in , which may affect membrane permeability and bioavailability .
  • Thioether vs.

Physical and Spectral Properties

  • Melting Points : The analog 2f () has a melting point of 215.8–217.7°C, reflecting high crystallinity due to nitro and thioether groups . In contrast, the hydroxy-substituted compound in likely has a lower melting point due to hydrogen bonding .
  • HRMS Data : 2f exhibits an HRMS m/z of 413.0948 (calcd. 413.0920), confirming its molecular identity .

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